An In-Depth Technical Guide to 2-Chloro-4-[(dimethylamino)methyl]phenol Hydrochloride
An In-Depth Technical Guide to 2-Chloro-4-[(dimethylamino)methyl]phenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride is a substituted phenolic compound with potential applications in various fields of chemical and pharmaceutical research. This guide provides a comprehensive overview of its core properties, synthesis, and analytical characterization. Drawing from established principles of organic chemistry and analytical science, this document outlines the theoretical framework and practical methodologies for working with this and structurally related compounds. It is designed to serve as a foundational resource for researchers initiating studies involving this molecule, providing both theoretical insights and actionable experimental protocols.
Introduction
Substituted phenols represent a broad class of organic molecules with significant industrial and pharmaceutical relevance. The introduction of a chloro- group and an aminomethyl side chain to the phenol backbone, as seen in 2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride, can impart unique physicochemical and biological properties. The chlorine atom can influence the acidity of the phenolic hydroxyl group and affect the molecule's metabolic stability, while the dimethylaminomethyl group can enhance water solubility and provide a site for specific biological interactions.
This guide delves into the essential characteristics of this compound, offering a structured approach to its synthesis via the Mannich reaction, detailing methods for its purification and characterization, and discussing its potential toxicological profile based on the broader class of chlorophenols.
Part 1: Physicochemical Properties and Structural Characterization
The fundamental physical and chemical properties of a compound dictate its behavior in both chemical reactions and biological systems. For 2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride, these properties are influenced by its aromatic ring, phenolic hydroxyl group, chlorine substituent, and the basic dimethylaminomethyl side chain.
1.1 Core Chemical Data
A summary of the key identifiers and molecular properties for 2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride is presented below.
| Property | Value | Source |
| CAS Number | 1795398-75-2 | [1][2] |
| Molecular Formula | C₉H₁₃Cl₂NO | [1][2] |
| Molecular Weight | 222.11 g/mol | [1] |
| Canonical SMILES | Cl.CN(C)Cc1ccc(O)c(Cl)c1 | [1] |
| Purity | >95% (as commercially available) | [2] |
1.2 Structural Elucidation Workflow
Confirming the identity and purity of 2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride is critical. A standard workflow for structural elucidation involves a combination of spectroscopic and chromatographic techniques.
Caption: Workflow for Structural Elucidation and Purity Assessment.
1.3 Experimental Protocols for Characterization
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR Analysis: Acquire a proton NMR spectrum to identify the number and types of hydrogen atoms. Key expected signals would include aromatic protons, the methylene bridge protons, and the N-methyl protons.
-
¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments.
-
Data Interpretation: Analyze chemical shifts, coupling constants, and integration values to confirm the connectivity of the molecule.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3]
-
Standard and Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) and create a series of dilutions for a calibration curve. Prepare the sample for analysis by dissolving it in the mobile phase.
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak area of the main compound and any impurities to calculate the purity percentage.
Part 2: Synthesis and Purification
The synthesis of 2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride is most effectively achieved through the Mannich reaction, a classic method in organic chemistry for the aminoalkylation of acidic protons.[5][6]
2.1 The Mannich Reaction Pathway
The Mannich reaction is a three-component condensation involving an active hydrogen compound (2-chlorophenol), formaldehyde, and a secondary amine (dimethylamine).[6] The hydroxyl group of the phenol activates the aromatic ring, directing the electrophilic substitution to the ortho and para positions.[5] Since the starting material is 2-chlorophenol, the substitution is directed to the position para to the hydroxyl group.
The reaction proceeds in two main stages:
-
Formation of the Iminium Ion: Formaldehyde reacts with dimethylamine to form a highly reactive electrophilic iminium ion (Eschenmoser's salt precursor).[5]
-
Electrophilic Aromatic Substitution: The electron-rich phenol ring attacks the iminium ion, leading to the formation of the aminomethylated product.[5]
Caption: Synthetic Pathway via the Mannich Reaction.
2.2 Synthesis Protocol
This protocol is a general guideline based on established Mannich reactions with phenols.[7][8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2-chlorophenol and an equimolar amount of dimethylamine (often as an aqueous solution).
-
Addition of Formaldehyde: Cool the mixture in an ice bath and slowly add an equimolar amount of aqueous formaldehyde solution while stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours to days. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, the product can be extracted into an organic solvent.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
-
Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same solvent. The resulting precipitate is collected by filtration and dried.
Part 3: Biological and Toxicological Considerations
While specific biological activity data for 2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride is not widely available, insights can be drawn from the broader class of chlorophenols.
3.1 Potential Applications
The structure of this compound suggests several potential areas of investigation:
-
Epoxy Resin Chemistry: Similar phenolic Mannich bases, such as 2,4,6-Tris(dimethylaminomethyl)phenol, are widely used as catalysts and accelerators for epoxy resins.[9]
-
Pharmaceutical Intermediates: Chlorophenols are used as intermediates in the manufacturing of pharmaceuticals and other bioactive molecules.[10] The aminomethyl group can also serve as a handle for further chemical modifications.
3.2 Toxicological Profile of Chlorophenols
It is crucial to handle this compound with appropriate safety precautions, as chlorophenols as a class are known to be toxic.[10][11]
-
General Toxicity: Chlorophenols are persistent environmental toxicants that can cause a range of adverse health effects.[10] Exposure can occur through inhalation, dermal contact, or ingestion.[12]
-
Organ-Specific Effects: Animal studies have shown that chlorophenols can induce effects on the liver, central nervous system, and reproductive function.[13]
-
Carcinogenicity: Some chlorophenols are classified as possible carcinogens.[10] For instance, 2,4,6-trichlorophenol has been shown to be carcinogenic in male rats and mice.[14]
Due to these potential hazards, all work with 2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Part 4: Analytical Methodologies for Quantification
Accurate quantification of 2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride is essential for various applications, including formulation development and pharmacokinetic studies. HPLC with UV detection is a common and reliable method for this purpose.
4.1 Quantitative Analysis Workflow
The development of a robust quantitative method follows a structured workflow to ensure accuracy, precision, and reliability.
Caption: Workflow for Quantitative HPLC Method Development.
4.2 Protocol for Total Phenolic Content (General Method)
For rapid screening or in contexts where a specific HPLC method is not yet developed, the total phenolic content can be estimated using spectrophotometric methods like the Folin-Ciocalteu assay, though this method is not specific.[15]
-
Reagent Preparation: Prepare the Folin-Ciocalteu reagent and a sodium carbonate solution (e.g., 20%).[15]
-
Standard Curve: Prepare a series of gallic acid standards of known concentrations.[15]
-
Sample Reaction: Mix a diluted aliquot of the sample with the Folin-Ciocalteu reagent, allow it to react for a few minutes, and then add the sodium carbonate solution to stop the reaction and develop the color.
-
Measurement: After a set incubation period, measure the absorbance of the standards and the sample at a specific wavelength (e.g., 750 nm) using a spectrophotometer.[15]
-
Calculation: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the equation of the line to calculate the concentration of total phenolics in the sample, expressed as gallic acid equivalents (GAE).
Conclusion
2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride is a compound with a well-defined chemical structure that can be reliably synthesized and characterized using standard organic and analytical chemistry techniques. Its structural motifs suggest potential utility as a chemical intermediate or in materials science. However, its classification as a chlorophenol derivative necessitates careful handling due to potential toxicity. This guide provides the foundational knowledge and experimental frameworks required for researchers to safely and effectively work with this compound, paving the way for further exploration of its properties and applications.
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